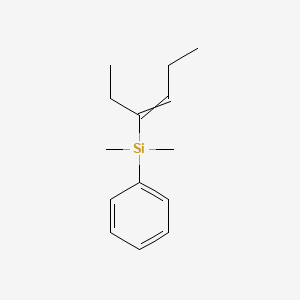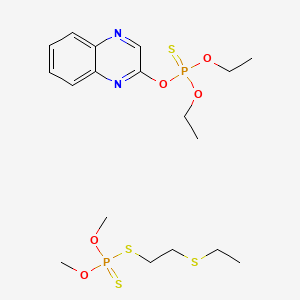![molecular formula C12H10N2OS B14439461 3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione CAS No. 75407-66-8](/img/no-structure.png)
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a hydroxyimino group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione typically involves the condensation of 1-phenylpyridine-2-thione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学的研究の応用
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions, further influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound also features a hydroxyimino group and is studied for its antioxidant properties.
1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime: Known for its potential pharmacological applications.
Uniqueness
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.
特性
| 75407-66-8 | |
分子式 |
C12H10N2OS |
分子量 |
230.29 g/mol |
IUPAC名 |
3-(hydroxyiminomethyl)-1-phenylpyridine-2-thione |
InChI |
InChI=1S/C12H10N2OS/c15-13-9-10-5-4-8-14(12(10)16)11-6-2-1-3-7-11/h1-9,15H |
InChIキー |
HRKGIZGYQVXYLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=S)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
